molecular formula C17H16BrNO3 B337238 Propyl 4-[(4-bromobenzoyl)amino]benzoate

Propyl 4-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B337238
M. Wt: 362.2 g/mol
InChI Key: ZXCLWCFAJGDURP-UHFFFAOYSA-N
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Description

Propyl 4-[(4-bromobenzoyl)amino]benzoate is a benzoate ester derivative characterized by a propyl ester group at the para-position of the benzene ring, substituted with a 4-bromobenzoylamino functional group. Its molecular formula is C₁₇H₁₅BrNO₃, with a molecular weight of 376.21 g/mol. The bromine atom introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to non-halogenated analogs.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

propyl 4-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-2-11-22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

ZXCLWCFAJGDURP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Propyl 4-[(4-bromobenzoyl)amino]benzoate, we compare it with three related benzoate derivatives: Propyl 4-Hydroxybenzoate (Propyl Paraben), Methyl 4-Aminobenzoate, and Ethyl 4-Chlorobenzoylbenzoate. Key differences in substituents, physicochemical properties, and applications are summarized below.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₇H₁₅BrNO₃ 376.21 4-Bromobenzoylamino, propyl ester Likely pharmaceutical intermediate
Propyl 4-Hydroxybenzoate (Paraben) C₁₀H₁₂O₃ 180.21 4-Hydroxy, propyl ester Preservative (antimicrobial agent)
Methyl 4-Aminobenzoate C₈H₉NO₂ 151.16 4-Amino, methyl ester Local anesthetic (e.g., benzocaine)
Ethyl 4-Chlorobenzoylbenzoate C₁₆H₁₃ClO₃ 288.73 4-Chlorobenzoyl, ethyl ester Synthetic intermediate in organic chemistry

Key Findings:

Substituent Effects: The bromine atom in this compound increases molecular weight and lipophilicity compared to Propyl Paraben (hydroxy group) or Methyl 4-Aminobenzoate (amino group). This may reduce aqueous solubility but enhance membrane permeability in biological systems.

Applications: Propyl Paraben is widely used as a preservative due to its antimicrobial properties, attributed to the phenolic hydroxy group. In contrast, the brominated analog’s bulky substituent may limit such activity but could serve as a halogenated intermediate in Suzuki coupling or other cross-coupling reactions. Methyl 4-Aminobenzoate (benzocaine) demonstrates the importance of the amino group in anesthetic applications, whereas the bromobenzoylamino group in the target compound might confer distinct pharmacological properties, such as kinase inhibition or enzyme modulation.

Synthetic Relevance: The bromine atom in this compound could facilitate crystallographic studies via heavy-atom effects (e.g., in X-ray diffraction, as inferred from ’s discussion of SHELX software for small-molecule refinement).

Research Findings and Pharmacological Potential

  • Halogenated Analogs : Bromine’s electron-withdrawing nature can enhance binding to aromatic pockets in biological targets, as seen in fluorinated MCHR1 antagonists ().
  • Amide vs. Ester Stability : The amide group in the target compound may confer greater resistance to enzymatic hydrolysis compared to ester-containing parabens, extending its half-life in vivo.

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